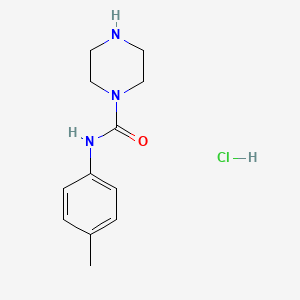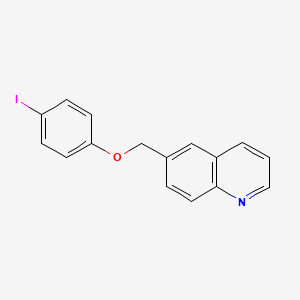
6-(4-Iodophenoxymethyl)quinoline
Descripción general
Descripción
Synthesis Analysis
Quinoline is one of the important classes of heterocyclic compounds which have gained considerable importance because of its high pharmaceutical efficacy and broad range of biological activities . The synthesis of quinoline derivatives has been achieved via expeditious synthetic approaches .Molecular Structure Analysis
The molecular structure of 6-(4-Iodophenoxymethyl)quinoline consists of a benzene ring fused with a pyridine ring . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be used in various transformations .Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The presence of the iodophenoxymethyl group in 6-(4-Iodophenoxymethyl)quinoline could potentially interact with various biological targets, such as proteins and DNA, to inhibit cancer cell growth and proliferation. Research has shown that quinoline compounds can act as kinase inhibitors, intercalating agents, and apoptosis inducers, making them valuable in the development of new anticancer drugs .
Antioxidant Properties
The antioxidant capacity of quinoline derivatives is another area of interest. These compounds can scavenge free radicals and protect cells from oxidative stress, which is a contributing factor to many chronic diseases. The structural moiety of 6-(4-Iodophenoxymethyl)quinoline may be optimized to enhance its efficacy as an antioxidant, providing a potential pathway for the treatment of diseases caused by oxidative damage .
Anti-Inflammatory Applications
Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases. Quinoline derivatives have shown anti-inflammatory activity by modulating inflammatory pathways and cytokine production. The specific substitution pattern of 6-(4-Iodophenoxymethyl)quinoline might be exploited to develop new anti-inflammatory agents .
Antimalarial Activity
Quinoline-based compounds have a long history of use in antimalarial therapy, with chloroquine being a well-known example. The structural features of 6-(4-Iodophenoxymethyl)quinoline could be tailored to target the malaria parasite, Plasmodium falciparum, offering a promising approach for the creation of novel antimalarial agents .
Anti-SARS-CoV-2 Potential
The ongoing search for effective treatments against SARS-CoV-2 has led to the exploration of quinoline derivatives as potential antiviral agents. The iodophenoxymethyl group in 6-(4-Iodophenoxymethyl)quinoline may interact with viral proteins or enzymes, disrupting the virus’s life cycle and offering a route for the development of new anti-COVID-19 medications .
Antituberculosis Agents
Tuberculosis remains a significant global health challenge, and new drugs are needed to combat drug-resistant strains of Mycobacterium tuberculosis. Quinoline derivatives, including 6-(4-Iodophenoxymethyl)quinoline, have demonstrated activity against mycobacteria. Their mechanism of action often involves inhibition of mycobacterial enzymes or interference with cell wall synthesis, highlighting their potential as antituberculosis agents .
Direcciones Futuras
Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs may pave the way for novel drug development .
Propiedades
IUPAC Name |
6-[(4-iodophenoxy)methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c17-14-4-6-15(7-5-14)19-11-12-3-8-16-13(10-12)2-1-9-18-16/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXWGIKQVRYBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)COC3=CC=C(C=C3)I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Iodophenoxymethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




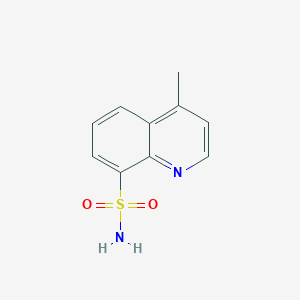
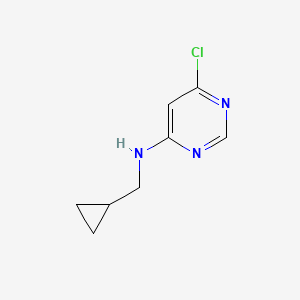
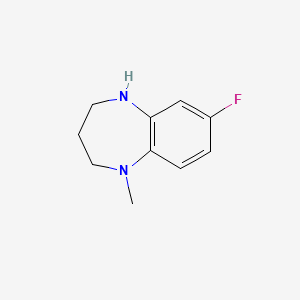
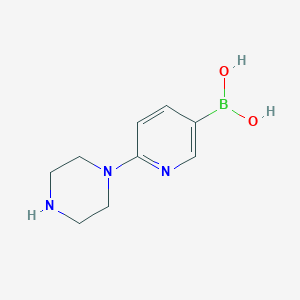
![1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1464076.png)


![1-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1464080.png)
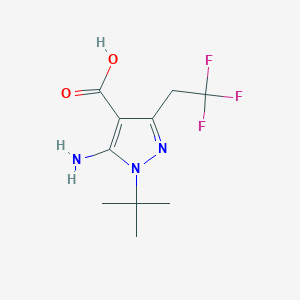
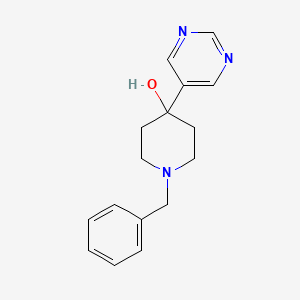
![tert-Butyl 4-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetyl]-1-piperazinecarboxylate](/img/structure/B1464083.png)
![N-{2-[(3-Amino-1H-indazol-6-yl)oxy]ethyl}-N,N-dimethylamine](/img/structure/B1464086.png)
